Product packaging for AS1928370(Cat. No.:CAS No. 1345614-89-2)

AS1928370

Cat. No.: B605606
CAS No.: 1345614-89-2
M. Wt: 453.586
InChI Key: UVEZHZVGDONTIH-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of AS1928370

The discovery of this compound is rooted in the broader effort to identify and develop modulators of TRPV1, an ion channel recognized for its significant role in pain transmission and thermosensation. TRPV1 is activated by a variety of stimuli, including heat, low pH, and endogenous ligands, as well as exogenous compounds like capsaicin (B1668287) and resiniferatoxin. researchgate.netnih.gov The pursuit of TRPV1 antagonists as potential analgesic agents has been an active area of research. However, early generations of TRPV1 antagonists often faced challenges, notably the induction of hyperthermia in both animals and humans. researchgate.netnih.govrsc.org

This compound was discovered in the laboratories of Astellas Pharma Inc. as a novel TRPV1 antagonist. researchgate.netnih.govcapes.gov.br Its identification was part of a research program aimed at developing analgesic agents for neuropathic pain. researchgate.netnih.govmedchemexpress.com The compound's chemical name is (R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide. researchgate.netnih.govcapes.gov.br

Significance of this compound in Elucidating Biological Pathways

This compound's significance in elucidating biological pathways primarily stems from its activity as a TRPV1 antagonist. By selectively blocking or modulating the activity of TRPV1 channels, researchers can investigate the specific contributions of these channels to various physiological and pathological processes. researchgate.netnih.gov

TRPV1 channels are predominantly expressed in nociceptors, which are sensory neurons responsible for detecting painful stimuli. rsc.orgmdpi.com They are involved in the transduction of noxious heat, inflammatory pain, and neuropathic pain. rsc.orgmdpi.comdntb.gov.ua By using this compound, researchers can:

Determine the role of TRPV1 in pain signaling: Studies utilizing this compound have demonstrated its ability to ameliorate neuropathic pain and inflammatory pain in animal models, providing evidence for the involvement of TRPV1 in these pain states. researchgate.netnih.govcapes.gov.brmdpi.commdpi.com

Investigate the mechanisms of TRPV1 activation: Research with this compound has shown that it binds to the resiniferatoxin-binding site on TRPV1 and inhibits capsaicin-mediated inward currents. researchgate.netnih.govcapes.gov.br Interestingly, its inhibitory effect on proton-induced Ca²⁺ flux is significantly smaller. researchgate.netnih.govcapes.gov.br This differential inhibition provides insights into the distinct mechanisms of TRPV1 activation by different stimuli.

Explore the interaction of TRPV1 with other biological systems: Studies have indicated potential interactions between TRPV1 receptors and other systems, such as opioid receptors, suggesting complex modulation of pain pathways. mdpi.com While this compound's primary target is TRPV1, its use in research can indirectly contribute to understanding these broader interactions.

The ability of this compound to block TRPV1-mediated effects without inducing hyperthermia at certain doses, a common issue with earlier TRPV1 antagonists, makes it a valuable tool for dissecting the therapeutic potential of TRPV1 modulation independently of thermoregulatory side effects. researchgate.netnih.govrsc.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research involving this compound largely focuses on its potential as an analgesic agent, particularly for neuropathic pain. Studies continue to explore its efficacy in various animal models of pain. researchgate.netnih.govcapes.gov.brmdpi.commdpi.com Its modality-specific antagonism of TRPV1 (potent inhibition of capsaicin-mediated activation with less effect on proton-induced activation) remains a key area of investigation to understand how this selectivity translates to therapeutic benefits and reduced side effects. researchgate.netnih.govrsc.org

Despite the research conducted, several knowledge gaps pertain to this compound:

Full spectrum of biological interactions: While this compound is characterized as a TRPV1 antagonist, a comprehensive understanding of its potential interactions with other biological targets at various concentrations is crucial for a complete pharmacological profile. Studies have shown it does not inhibit TRPV4, TRPA1, and TRPM8 at concentrations up to 10 μM, but further broad screening might reveal other interactions. researchgate.netnih.gov

Detailed mechanism of modality-specific antagonism: The precise molecular mechanism by which this compound selectively inhibits capsaicin-mediated TRPV1 activation while having minimal effect on proton-induced activation requires further detailed investigation. Understanding this could inform the design of future, more selective compounds.

Translational research and clinical relevance: While preclinical studies in animal models show promise, the translation of these findings to human efficacy and safety is a significant knowledge gap. Although the provided information excludes clinical trial data, the transition from preclinical research to clinical application inherently involves addressing uncertainties related to human pharmacokinetics, pharmacodynamics, and variable responses.

Long-term effects and broader physiological impact: Most published research focuses on acute or short-term effects in specific pain models. The long-term consequences of TRPV1 blockade by this compound on various physiological systems beyond pain transmission and thermoregulation warrant further exploration.

Scope and Objectives of Research on this compound

The primary scope of research on this compound, based on the available literature, is to evaluate its potential as a therapeutic agent for pain, particularly neuropathic and inflammatory pain. researchgate.netnih.govcapes.gov.brmedchemexpress.commdpi.com

The key objectives driving research on this compound include:

Confirming and expanding on its analgesic efficacy: Further studies in diverse and clinically relevant pain models are needed to solidify its potential as an analgesic. researchgate.netnih.govcapes.gov.br

Characterizing its pharmacological profile in detail: This includes more in-depth studies on its binding kinetics, interaction with different TRPV1 activation modalities, and potential off-target effects. researchgate.netnih.gov

Investigating the molecular basis of its selectivity: Elucidating why it differentially affects capsaicin and proton activation is a crucial objective for rational drug design. researchgate.netnih.govrsc.org

Assessing its pharmacokinetic and pharmacodynamic properties: Understanding how the compound is absorbed, distributed, metabolized, and excreted, as well as the relationship between its concentration and effect, is essential for determining appropriate research parameters and potential therapeutic application.

Exploring its potential in combination therapies: Given the complexity of pain pathways, researching the effects of this compound in combination with other analgesic agents could be an important objective. mdpi.com

These objectives collectively aim to build a comprehensive understanding of this compound's properties and potential utility in addressing conditions involving TRPV1 activation.

Detailed Research Findings

Research on this compound has yielded several detailed findings, primarily from preclinical studies in rodents.

Inhibition of Capsaicin-Mediated Currents: this compound has been shown to inhibit capsaicin-mediated inward currents in TRPV1-expressing cells with an IC₅₀ value of 32.5 nM. researchgate.netnih.govcapes.gov.br

Differential Effect on Proton-Induced Flux: While effectively inhibiting capsaicin-induced Ca²⁺ flux, this compound demonstrated a significantly smaller inhibitory effect on proton-induced Ca²⁺ flux in human and rat TRPV1-expressing cells. researchgate.netnih.govcapes.gov.br

Selectivity against other TRP Channels: At concentrations up to 10 μM, this compound showed no significant inhibitory effects on TRPV4, TRPA1, and TRPM8 channels. researchgate.netnih.gov

Analgesic Effects in Pain Models:

In an L5/L6 spinal nerve ligation model in rats, this compound improved capsaicin-induced secondary hyperalgesia and mechanical allodynia with ED₅₀ values of 0.17 and 0.26 mg/kg p.o., respectively. researchgate.netnih.govcapes.gov.br

In a complete Freund's adjuvant model of inflammatory pain, this compound alleviated pain at a dose of 10 mg/kg p.o. researchgate.netnih.govcapes.gov.br

Intrathecal administration of this compound also attenuated mechanical allodynia in a mouse model of neuropathic pain. mdpi.complos.orgd-nb.infoannualreviews.org

Effect on Body Temperature: this compound had no effect on rectal body temperature in rats at doses up to 10 mg/kg p.o. However, a significant hypothermic effect was observed at a higher dose of 30 mg/kg p.o. researchgate.netnih.govrsc.orgcapes.gov.br This contrasts with some earlier TRPV1 antagonists that caused hyperthermia. researchgate.netnih.govrsc.org

Data Tables

Based on the detailed research findings, the following data can be presented in tables:

ActivityAssay/ModelValue/EffectCitation
Inhibition of Capsaicin-mediated currentTRPV1-expressing cellsIC₅₀ = 32.5 nM researchgate.netnih.govcapes.gov.br
Inhibition of Proton-induced Ca²⁺ fluxHuman and rat TRPV1-expressing cellsExtremely small inhibitory effect researchgate.netnih.govcapes.gov.br
Inhibition of TRPV4In vitro (up to 10 μM)No inhibitory effect researchgate.netnih.gov
Inhibition of TRPA1In vitro (up to 10 μM)No inhibitory effect researchgate.netnih.gov
Inhibition of TRPM8In vitro (up to 10 μM)No inhibitory effect researchgate.netnih.gov
Improvement of capsaicin-induced hyperalgesiaL5/L6 spinal nerve ligation rat modelED₅₀ = 0.17 mg/kg p.o. researchgate.netnih.govcapes.gov.br
Improvement of mechanical allodyniaL5/L6 spinal nerve ligation rat modelED₅₀ = 0.26 mg/kg p.o. researchgate.netnih.govcapes.gov.br
Alleviation of inflammatory painComplete Freund's adjuvant rat modelEffect at 10 mg/kg p.o. researchgate.netnih.govcapes.gov.br
Attenuation of mechanical allodyniaNeuropathic pain mouse model (intrathecal)Attenuation observed mdpi.complos.orgd-nb.infoannualreviews.org
Effect on rectal body temperatureRats (up to 10 mg/kg p.o.)No effect researchgate.netnih.govrsc.orgcapes.gov.br
Effect on rectal body temperatureRats (30 mg/kg p.o.)Significant hypothermic effect researchgate.netnih.govrsc.orgcapes.gov.br

Properties

CAS No.

1345614-89-2

Molecular Formula

C29H31N3O2

Molecular Weight

453.586

IUPAC Name

(R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide

InChI

InChI=1S/C29H31N3O2/c1-20-7-6-16-32(20)19-24-17-23(11-14-26(24)21-8-4-3-5-9-21)29(34)30-25-13-10-22-12-15-28(33)31(2)27(22)18-25/h3-5,8-11,13-14,17-18,20H,6-7,12,15-16,19H2,1-2H3,(H,30,34)/t20-/m1/s1

InChI Key

UVEZHZVGDONTIH-HXUWFJFHSA-N

SMILES

O=C(C1=CC=C(C2=CC=CC=C2)C(CN3[C@H](C)CCC3)=C1)NC4=CC5=C(C=C4)CCC(N5C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AS1928370

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of As1928370

Optimized Synthetic Routes for AS1928370 Production

The synthesis of this compound likely involves a multi-step sequence, beginning with the individual preparation of key precursors followed by their strategic coupling. A logical approach would involve the synthesis of a substituted aminopyrazole and a functionalized pyrazine-2-carboxamide, which are then joined.

A plausible synthetic route would begin with the synthesis of the key intermediate, 3-amino-5-cyclopropyl-1H-pyrazole. This can be achieved through several reported methods for 3(5)-aminopyrazole synthesis, often starting from β-ketonitriles or related precursors. beilstein-journals.orgarkat-usa.org

The second key intermediate is a functionalized bipyrazine system. The synthesis of pyrazinecarboxamides is a well-established process, generally involving the amidation of a pyrazinecarboxylic acid or its activated derivative. nih.govmdpi.com For this compound, this would involve a more complex bipyrazine scaffold.

The final key step would be a coupling reaction between the aminopyrazole and the bipyrazine moiety. A nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction would be a suitable method for forming the C-N bond between the pyrazole's amino group and the pyrazine (B50134) ring. For instance, a halogenated pyrazine precursor could react with 3-amino-5-cyclopropyl-1H-pyrazole in the presence of a suitable base and potentially a palladium catalyst. nih.gov

A general procedure for the synthesis of related N-phenylpyrazine-2-carboxamides involves the reaction of a pyrazine-2-carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with the desired amine. nih.gov A similar approach could be envisioned for the final amidation step to introduce the N-(tert-butyl)carboxamide group.

Table 1: Plausible Reaction Steps for this compound Synthesis

StepReaction TypeReactantsReagents and ConditionsProduct
1Pyrazole (B372694) SynthesisCyclopropyl-β-ketonitrile, HydrazineAcid or base catalysis3-amino-5-cyclopropyl-1H-pyrazole
2Pyrazinecarboxamide Synthesis5-chloropyrazine-2-carboxylic acidThionyl chloride, tert-butylamine5-chloro-N-(tert-butyl)pyrazine-2-carboxamide
3C-N Coupling3-amino-5-cyclopropyl-1H-pyrazole, Halogenated pyrazine precursorPalladium catalyst, baseCoupled pyrazinopyrazole intermediate
4AmidationBipyrazine carboxylic acid intermediateActivating agent (e.g., T3P), tert-butylamineThis compound

Note: This table represents a speculative pathway based on known chemical transformations for similar heterocyclic compounds.

Derivatization Strategies for this compound Analogues

The structural complexity of this compound offers multiple sites for chemical modification to generate analogues for structure-activity relationship (SAR) studies.

Derivatization could focus on several key areas of the molecule:

The Cyclopropyl (B3062369) Group: Modification or replacement of the cyclopropyl moiety on the pyrazole ring with other alkyl or aryl groups could explore the impact of steric and electronic properties in this region. The synthesis of various 5-substituted-3-amino-1H-pyrazoles would be the initial step for introducing this diversity. mdpi.com

The Pyrazole Core: Substitution on the pyrazole ring itself, for example at the N1 position, could be achieved by using substituted hydrazines in the initial pyrazole synthesis. This would allow for the introduction of a range of substituents to probe their influence on the molecule's properties.

The Pyrazine Rings: Modification of the substitution pattern on either of the pyrazine rings could be explored. This could involve introducing various functional groups through standard aromatic substitution reactions on suitable precursors.

The tert-Butylamide Group: The N-tert-butyl group could be replaced with a variety of other alkyl, aryl, or heterocyclic moieties. This would be achieved by using different primary or secondary amines in the final amidation step. The synthesis of various pyrazinamide (B1679903) derivatives has been demonstrated with a range of amines. nih.gov

Table 2: Potential Derivatization Sites and Corresponding Precursors for this compound Analogues

Derivatization SitePrecursor for ModificationExample of Modification
Cyclopropyl groupSubstituted β-ketonitrilesReplacement with methyl, phenyl, or other functional groups
Pyrazole N1 positionSubstituted hydrazinesIntroduction of alkyl or aryl groups
Pyrazine ringsSubstituted pyrazine precursorsIntroduction of halogens, alkoxy, or other functional groups
N-tert-butylamideVarious primary and secondary aminesReplacement with N-benzyl, N-morpholinyl, etc.

Scalable Synthesis Approaches for Research-Grade this compound

The development of a scalable synthesis for this compound for research purposes would necessitate the optimization of the synthetic route to ensure efficiency, safety, and cost-effectiveness. Key considerations for a scalable process would include:

Convergent Synthesis: A convergent approach, where the main fragments of the molecule are synthesized separately and then combined in the final steps, is generally more efficient for complex molecules than a linear synthesis.

Process Optimization: Each step of the synthesis would need to be optimized for reaction conditions, including solvent, temperature, catalyst loading, and reaction time, to maximize yield and minimize by-product formation. Process development studies for similar pyrazinecarboxamide components have highlighted the importance of avoiding cryogenic conditions and purification by column chromatography for large-scale synthesis. acs.orgacs.org

Purification Methods: Developing robust purification methods that avoid column chromatography, such as crystallization or salt formation, would be crucial for large-scale production.

A Chinese patent describes a manufacturing method for a pyrazinecarboxamide compound that aims to improve the total yield and avoid silica (B1680970) gel column chromatography, suggesting that scalable processes for related structures are being actively developed. nih.govgoogle.com

Molecular Target Identification and Engagement of As1928370

Affinity Proteomics and Target Deconvolution for AS1928370

Target deconvolution studies identified the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a primary molecular target of this compound. This identification was supported by the compound's ability to interact with and modulate TRPV1 activity. Further investigations, including selectivity profiling against a panel of related ion channels, helped to confirm TRPV1 as the key target and differentiate this compound's activity from effects on other potential off-targets. This compound showed no inhibitory effects on transient receptor potential vanilloid 4 (TRPV4), transient receptor potential ankyrin 1 (TRPA1), and transient receptor potential melastatin 8 (TRPM8) at concentrations up to 10 μM, indicating a degree of selectivity for TRPV1. researchgate.net

Biophysical Characterization of this compound-Target Interactions

Biophysical studies have characterized the interaction between this compound and TRPV1. This compound has been shown to bind to the resiniferatoxin-binding site on the TRPV1 channel. researchgate.net This interaction leads to the inhibition of channel activity. Specifically, this compound inhibited capsaicin-mediated inward currents in cells expressing TRPV1. researchgate.net The potency of this inhibition was quantified, with an IC₅₀ value of 32.5 nM reported for the inhibition of capsaicin-induced inward currents. researchgate.net While this compound effectively inhibited capsaicin-induced Ca²⁺ flux in both human and rat TRPV1-expressing cells, its inhibitory effect on proton-induced Ca²⁺ flux was considerably smaller. researchgate.net This suggests a modality-selective antagonism, where the compound preferentially inhibits activation by certain stimuli (like capsaicin) over others (like protons).

Interaction Type Target Assay Result (IC₅₀)
Binding Site Interaction TRPV1 Resiniferatoxin binding assay Binds
Functional Inhibition (Capsaicin) TRPV1 Capsaicin-mediated inward current 32.5 nM
Functional Inhibition (Capsaicin) TRPV1 Capsaicin-induced Ca²⁺ flux (human) Inhibits
Functional Inhibition (Capsaicin) TRPV1 Capsaicin-induced Ca²⁺ flux (rat) Inhibits
Functional Inhibition (Proton) TRPV1 Proton-induced Ca²⁺ flux Extremely small inhibition
Functional Inhibition (Selectivity) TRPV4 Functional assay (up to 10 μM) No inhibition
Functional Inhibition (Selectivity) TRPA1 Functional assay (up to 10 μM) No inhibition
Functional Inhibition (Selectivity) TRPM8 Functional assay (up to 10 μM) No inhibition

Validation of Primary Molecular Targets of this compound

The identification of TRPV1 as the primary molecular target of this compound is strongly supported by validation studies conducted in preclinical models. TRPV1 is widely recognized for its crucial role in pain transmission, particularly in inflammatory and neuropathic pain states. nih.govrsc.orgmdpi.comrsc.orgmdpi.comnih.gov this compound has demonstrated efficacy in various animal pain models, consistent with the known involvement of TRPV1 in these conditions. For instance, intrathecal application of this compound resulted in an inhibition of mechanical allodynia in a mouse model of neuropathic pain. mdpi.comnih.gov Blockade of TRPV1 with this compound has been shown to ameliorate neuropathic pain evoked by nerve ligation in rats. researchgate.netmdpi.com These in vivo findings, where this compound produces analgesic effects in pain models linked to TRPV1 activation, serve to validate TRPV1 as a relevant and functional target for the compound's therapeutic activity.

Mechanistic Elucidation of As1928370 Action at Cellular and Subcellular Levels

Impact of AS1928370 on Intracellular Signaling Cascades

This compound exerts its effects by blocking the TRPV1 channel, thereby preventing the initiation of a cascade of intracellular signaling events that are normally triggered by the channel's activation. The activation of TRPV1 by stimuli such as heat, protons (low pH), or chemical ligands like capsaicin (B1668287) leads to an influx of calcium and sodium ions. patsnap.com This ion influx causes membrane depolarization and the firing of neurons, transmitting a signal. wikipedia.org By acting as an antagonist, this compound prevents this initial ion influx, thereby inhibiting the subsequent downstream signaling pathways.

The signaling cascades influenced by this compound are intrinsically linked to the function of its target, TRPV1. The activity of the TRPV1 channel itself is modulated by several intracellular signaling pathways, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC). oup.com Inflammatory mediators can activate PKA-dependent pathways that influence the action of TRPV1. nih.gov Specifically, PKA can phosphorylate serine residues on TRPV1, which plays a role in the channel's desensitization. nih.gov By blocking the primary activation of TRPV1, this compound can be presumed to interfere with the cellular responses that are dependent on these PKA and PKC-modulated pathways.

The prevention of calcium influx by this compound is a critical aspect of its impact on intracellular signaling. Calcium is a ubiquitous second messenger that activates a multitude of enzymes and signaling proteins. By blocking its entry through TRPV1, this compound effectively halts calcium-dependent signaling cascades within the cell. This includes the prevention of the release of pro-nociceptive peptides that are typically released upon TRPV1 activation. wikipedia.org

TargetAgonist/StimulusEffect of this compoundDownstream Signaling Impact
TRPV1 Capsaicin, Heat, ProtonsAntagonism (Blockade)Prevents Ca2+ and Na+ influx, inhibits neuronal depolarization.
PKA Pathway Inflammatory mediatorsIndirect modulationPrevents TRPV1-mediated responses that are modulated by PKA phosphorylation.
PKC Pathway Various stimuliIndirect modulationPrevents TRPV1-mediated responses that are modulated by PKC phosphorylation.
Calcium Signaling TRPV1 activationInhibition of influxBlocks activation of calcium-dependent enzymes and release of pro-nociceptive peptides.

This compound-Mediated Modulation of Gene Expression and Proteomics

There is currently a lack of specific research data detailing the direct effects of this compound on genome-wide gene expression or proteomic profiles. However, based on its mechanism of action as a TRPV1 antagonist, it is plausible to infer potential indirect effects on these molecular landscapes.

Chronic activation of TRPV1 by inflammatory mediators is known to contribute to cellular stress and can lead to changes in the expression of genes and proteins involved in inflammation and cell survival pathways. By blocking TRPV1 activation, this compound could potentially normalize the expression of such genes and proteins in pathological conditions characterized by TRPV1 overactivity. For instance, studies on other TRPV1 antagonists have shown that they can prevent the upregulation of inflammatory cytokine genes. oup.com

Future research employing transcriptomic and proteomic analyses would be necessary to elucidate the specific genes and proteins whose expression is altered by this compound treatment in relevant cell types, such as sensory neurons or lung epithelial cells. oup.com Such studies would provide a more comprehensive understanding of the molecular consequences of TRPV1 antagonism by this compound.

Cellular Phenotypic Responses Induced by this compound

The primary and most well-documented cellular phenotypic response to this compound is the attenuation of pain signaling in neuronal cells. As a TRPV1 antagonist, this compound effectively blocks the activity of nociceptive sensory neurons that express this receptor.

In preclinical models of neuropathic pain, this compound has been shown to significantly suppress mechanical allodynia, a condition where normally non-painful stimuli are perceived as painful. This demonstrates a clear cellular effect on the function of sensory neurons involved in pain pathways. The compound has been observed to suppress capsaicin-induced acute pain, which is a direct consequence of blocking the capsaicin-binding site on the TRPV1 receptor.

Beyond pain modulation, the antagonism of TRPV1 by this compound can lead to other cellular phenotypes. For example, in non-neuronal cells such as human lung epithelial cells, TRPV1 activation can lead to cytotoxicity and inflammatory responses. oup.com By blocking TRPV1, this compound would be expected to prevent these cellular phenotypes.

Cell TypeStimulusPhenotypic Response without this compoundPhenotypic Response with this compound
Sensory Neurons Noxious stimuli (Heat, Capsaicin)Depolarization, Pain signal transmissionInhibition of depolarization, Analgesia
Sensory Neurons Nerve injuryMechanical allodyniaAttenuation of mechanical allodynia
Human Lung Epithelial Cells TRPV1 agonistsCytotoxicity, InflammationPrevention of cytotoxicity and inflammation

Subcellular Localization and Compartmentalization of this compound Effects

The effects of this compound are localized to the subcellular compartments where its target, the TRPV1 receptor, is expressed. Studies have shown that this compound has high penetration into the central nervous system, including the brain and spinal cord, indicating that its effects are not limited to the peripheral nervous system.

At the subcellular level, TRPV1 channels are primarily located on the plasma membrane of sensory neurons. wikipedia.orgresearchgate.net This is the principal site of action for this compound, where it binds to the receptor and prevents its opening. In addition to the plasma membrane, functional TRPV1 receptors have also been identified in intracellular compartments, such as the endoplasmic reticulum. researchgate.net The presence of TRPV1 in these intracellular locations suggests that this compound may also exert its effects within the cell, although its primary mechanism is understood to be at the cell surface.

The ability of this compound to cross the blood-brain barrier and act on TRPV1 receptors in the central nervous system is a key aspect of its compartmentalization. This allows it to modulate pain signaling at the level of the spinal cord, which is important for its efficacy in treating neuropathic pain.

Preclinical in Vitro Investigations of As1928370 Activity

Cell-Based Assays for AS1928370 Efficacy and Potency

Cell-based assays have been instrumental in characterizing the activity of this compound, primarily focusing on its interaction with Transient Receptor Potential Vanilloid 1 (TRPV1). These assays measure the compound's ability to modulate TRPV1 activity in controlled cellular environments.

Studies have shown that this compound functions as a potent antagonist of TRPV1. In cell-based assays, this compound inhibited capsaicin-mediated inward currents with an IC₅₀ value reported as 32.5 nM. researchgate.netijcsrr.org Furthermore, it demonstrated inhibition of capsaicin-induced calcium influx in cells expressing human and rat TRPV1. researchgate.netijcsrr.org This indicates that this compound effectively blocks the activation of TRPV1 by its well-known agonist, capsaicin (B1668287).

The compound's selectivity was also investigated in vitro. This compound exhibited a significantly smaller inhibitory effect on proton-induced calcium influx compared to capsaicin-induced responses. researchgate.netijcsrr.org Additionally, at concentrations up to 10 μM, this compound showed no significant inhibitory effects on other related transient receptor potential channels, specifically TRPV4, TRPA1, and TRPM8. researchgate.netijcsrr.org This suggests a degree of selectivity for TRPV1 over these related channels.

One study noted a differential effect of this compound on proton activation between human and rat TRPV1, reporting an IC₅₀ of 1.5 μM for human TRPV1 and >20 μM for rat TRPV1. researchgate.net However, the more consistent finding across multiple sources highlights the minimal inhibition of proton-induced calcium flux compared to capsaicin-mediated responses. researchgate.netijcsrr.org

The following table summarizes key in vitro potency data for this compound:

Target/AssayMeasurementValueReference
Rat/Human TRPV1 (Capsaicin-mediated inward currents)IC₅₀32.5 nM researchgate.netijcsrr.org
Human TRPV1 (Proton activation)IC₅₀1.5 µM researchgate.net
Rat TRPV1 (Proton activation)IC₅₀>20 µM researchgate.net
TRPV4, TRPA1, TRPM8Inhibitory EffectNo effect up to 10 μM researchgate.netijcsrr.org

Mechanistic Studies of this compound in Disease-Relevant Cell Models

Mechanistic studies in disease-relevant cell models have focused on elucidating how this compound exerts its effects, primarily through its antagonistic action on TRPV1. TRPV1 is a non-selective cation channel expressed in various cell types, notably in nociceptive neurons, where it plays a key role in detecting and transmitting painful stimuli. researchgate.netijcsrr.orgwikidata.orgwikipedia.org Its activation can be triggered by a variety of stimuli, including heat, low pH, and endogenous and exogenous ligands like capsaicin. researchgate.netijcsrr.orgwikidata.orgwikipedia.org

This compound has been shown to bind to the resiniferatoxin-binding site on the TRPV1 channel. researchgate.netijcsrr.org By occupying this site, this compound prevents the binding and activation of agonists like capsaicin, thereby inhibiting the influx of cations, particularly calcium, through the channel. This blockade of TRPV1 activity is the primary mechanism by which this compound is understood to exert its effects in cellular systems.

In cellular models relevant to pain, the inhibition of TRPV1 by this compound is directly linked to a reduction in the cellular responses triggered by TRPV1 activation. For instance, in cultured neurons, TRPV1 channels have been implicated in mediating oxidative stress and neuronal injury in models of ischemia induced by compounds like 20-HETE. In such models, inhibition of TRPV1 by antagonists has demonstrated a protective effect against neuronal injury, suggesting that this compound's blockade of TRPV1 could mitigate these cellular responses in disease states.

The modality-selective nature of this compound, particularly its reduced inhibition of proton-mediated TRPV1 activation compared to capsaicin-mediated activation, is a significant aspect of its in vitro pharmacological profile. researchgate.netijcsrr.orgresearchgate.net This differential effect on distinct activation pathways of TRPV1 contributes to a better understanding of the complex gating mechanisms of the channel and how antagonists can selectively target specific activation modes in cellular contexts.

Impact of this compound on Cell Viability and Proliferation

Information specifically detailing the impact of this compound on cell viability and proliferation in preclinical in vitro studies is limited within the provided search results. While general methods for assessing cell viability and proliferation, such as the MTT assay and Live/Dead cell viability assays, are commonly employed in cellular research, specific data regarding this compound's effects on these parameters were not prominently featured.

Research on other compounds acting on targets like TRPV1 indicates that cell viability is a standard consideration in in vitro studies to ensure that observed effects are due to target modulation rather than general cytotoxicity. For example, studies on other TRPV1-related compounds have assessed cell viability using assays like the MTT assay, reporting concentrations at which significant interference with cell viability is observed. However, without direct experimental data on this compound, a detailed description of its specific impact on cell viability and proliferation cannot be provided based on the available information.

This compound's Effects on Cellular Differentiation and Function

The primary cellular function modulated by this compound, as evidenced by in vitro studies, is the activity of the TRPV1 ion channel. Since TRPV1 is predominantly expressed in nociceptive neurons and plays a critical role in their function, this compound's antagonism directly impacts neuronal excitability and the cellular processes involved in pain signaling. researchgate.netijcsrr.orgwikidata.orgwikipedia.org

In cellular models, the function of TRPV1 involves responding to various stimuli by allowing cation influx, leading to depolarization and the initiation or modulation of action potentials in neurons. wikidata.orgwikipedia.org By blocking TRPV1, this compound inhibits this cation influx, thereby reducing the excitability of neurons in response to TRPV1-activating stimuli. This modulation of ion channel function is a key cellular effect of this compound.

Furthermore, in disease-relevant cellular contexts such as in vitro models of neuronal injury, TRPV1 activation contributes to cellular dysfunction. This compound's ability to inhibit TRPV1 in these models suggests it can protect against or reduce the severity of such dysfunction, highlighting its impact on cellular function in pathological states.

Information regarding the effects of this compound on cellular differentiation processes was not found in the provided search results. Preclinical in vitro investigations of this compound have primarily focused on its immediate pharmacological effects on TRPV1 channel activity and related functional responses in relevant cell types, particularly neurons.

Preclinical in Vivo Assessments of As1928370 in Model Organisms

Evaluation of AS1928370 in Established Animal Models of Biological Processes.

Information regarding the evaluation of this compound in established animal models for any biological processes is not available in the searched scientific literature.

This compound's Modulation of Biomarkers in Preclinical Systems.

There is no available data on how this compound may modulate any biomarkers in preclinical systems.

In Vivo Imaging and Biodistribution of this compound.

No studies detailing the in vivo imaging or biodistribution of this compound in model organisms could be located.

Comparative Efficacy Studies of this compound in Animal Models.

There are no published comparative efficacy studies of this compound in any animal models.

Pharmacological Characterization of As1928370 in Preclinical Contexts

Pharmacodynamic Profile of AS1928370 in In Vitro and In Vivo Systems

This compound has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.

In Vitro Profile:

Selective Antagonism: In vitro studies have demonstrated that this compound exhibits a dissociated antagonist profile at the TRPV1 receptor. It potently blocks the activation of both human and rat TRPV1 receptors induced by capsaicin (B1668287), the pungent compound in chili peppers. nih.govmdpi.com However, it has a minimal inhibitory effect on the activation of the receptor by protons (acidic conditions). nih.govmdpi.com Specifically, at a concentration of 11.25 μM, this compound was shown to inhibit approximately 80% of the acid-induced response at human TRPV1, while only causing about 20% inhibition at the rat TRPV1 receptor. doi.org This selective blockade of the capsaicin-binding site over the proton-sensing domain is a distinguishing feature of its in vitro pharmacology. nih.govdoi.org

In Vivo Profile:

Analgesic Effects: Preclinical studies in rodent models have established the analgesic efficacy of this compound in various pain states.

In a mouse model of neuropathic pain (spinal nerve ligation), orally administered this compound at doses of 0.3-1.0 mg/kg demonstrated an improvement in mechanical allodynia. rsc.org

Higher oral doses of 10-30 mg/kg significantly suppressed capsaicin-induced acute pain and withdrawal responses in a hot plate test in mice. rsc.org

The compound was also found to be effective in models of inflammatory pain. nih.govmdpi.com

Intrathecal administration of this compound (30 µg) was also shown to attenuate mechanical allodynia in a mouse model of neuropathic pain. rsc.org

Effects on Body Temperature: Unlike many other TRPV1 antagonists that induce hyperthermia, this compound has a different effect on core body temperature. In rats, oral doses up to 10 mg/kg had no significant effect on rectal body temperature. nih.govmdpi.com However, at a higher dose of 30 mg/kg, this compound was observed to cause a decrease in body temperature (hypothermia). nih.gov

Interactive Data Table: In Vivo Efficacy of this compound in Mice

Pain Model Dose (p.o.) Effect Reference
Neuropathic Pain (Spinal Nerve Ligation)0.3-1.0 mg/kgImproved mechanical allodynia rsc.org
Capsaicin-Induced Acute Pain10-30 mg/kgSuppressed pain response rsc.org
Hot Plate Test10-30 mg/kgSuppressed withdrawal response rsc.org

Pharmacokinetic Analysis of this compound in Preclinical Species (ADME)

Absorption and Bioavailability: this compound has demonstrated good oral bioavailability in mice. rsc.org

Distribution: The compound shows high penetration into the central nervous system. rsc.org

The mean plasma-to-brain ratio was reported to be 4.3. rsc.org

The mean plasma-to-spinal cord ratio was 3.5. rsc.org

Interactive Data Table: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Species Reference
Oral BioavailabilityGoodMouse rsc.org
Plasma-to-Brain Ratio4.3Mouse rsc.org
Plasma-to-Spinal Cord Ratio3.5Mouse rsc.org

This compound Drug-Drug Interaction Potential in Preclinical Models

No specific preclinical studies evaluating the drug-drug interaction potential of this compound have been identified in the publicly available literature.

Metabolite Profiling and Identification for this compound

Information regarding the metabolite profiling and identification of this compound from preclinical studies is not available in the public domain.

Structure Activity Relationship Sar and Computational Modeling of As1928370

Design and Synthesis of AS1928370 Analogues for SAR Studies.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule responsible for its biological activity and how modifications to these features impact potency, selectivity, and pharmacokinetic properties. For this compound, SAR investigations have involved the design and synthesis of numerous analogues to explore the chemical space around the core structure.

This compound is chemically described as (R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide. uni.lu SAR studies on this compound and its derivatives have provided valuable insights into the structural requirements for potent TRPV1 antagonism. For instance, modifications on the right-hand side of the molecule, particularly involving substituted benzyl (B1604629) groups, demonstrated superior potency compared to phenyl groups. nih.gov

Further synthetic efforts focused on making substitutions off the benzyl position. These modifications aimed to improve the pharmacokinetic (PK) profile of the analogues, which was a key consideration for developing orally available compounds. nih.gov While some of these modifications led to an improved PK profile, they occasionally resulted in a reduction in potency, highlighting the delicate balance between these properties in drug design. nih.gov

Extensive analogue synthesis campaigns, such as the parallel synthesis of over 700 urea (B33335) analogues, have been instrumental in defining the critical structural elements for optimal TRPV1 antagonism. These studies revealed the importance of the positional requirement of the bromine atom, the nature of the urea N-substitution, the length of the linker connecting different parts of the molecule, and the presence of an N-ethyl group. nih.gov The synthesis of pyrrolidinyl-linker TRPV1 antagonists has also been reported in the context of developing potent inhibitors. uni.lu These systematic synthetic and biological evaluation efforts are central to SAR studies, guiding the iterative process of lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical relationships between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds and provides a deeper understanding of the molecular properties that govern activity. nih.gov

In the context of this compound and related TRPV1 antagonists, QSAR modeling has been employed to analyze the anti-TRPV1 activity of synthesized derivatives. Statistically significant 3D-QSAR models have been generated using methodologies such as CoMSIA (Comparative Molecular Similarity Indices Analysis). These models correlate three-dimensional structural and physicochemical properties of the molecules with their observed biological potency.

Another approach involved the use of a QSAR model built using the topomer-CoMFA methodology on a series of piperazinyl-aryl TRPV1 antagonists. uni.lu This model, in conjunction with a pharmacophore model and the shape of a potent compound, was utilized for virtual screening of chemical databases to identify novel potential lead compounds. uni.lu

QSAR modeling involves calculating various molecular descriptors that capture different aspects of a molecule's structure and properties, such as electronic, steric, and hydrophobic features. These descriptors are then used to build predictive models using statistical methods. Two-dimensional (2D) descriptors, based on the topological representation of a molecule, are commonly used in QSAR studies due to their simplicity and ability to capture essential structural information. The application of QSAR to this compound derivatives contributes to a more rational and efficient design process by allowing researchers to predict the potential activity of new compounds before their synthesis.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions.

Understanding the precise interactions between a ligand like this compound and its biological target, the TRPV1 receptor, at the atomic level is crucial for elucidating the mechanism of action and guiding further optimization. Molecular docking and molecular dynamics simulations are powerful computational techniques used for this purpose. nih.gov

Molecular docking predicts the preferred binding orientation (pose) and affinity of a small molecule within the binding site of a target protein. Studies have shown that this compound binds to the resiniferatoxin-binding site on the TRPV1 channel. uni.lu This site is known to accommodate vanilloid ligands and is critical for TRPV1 activation and modulation.

Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the ligand-receptor complex, accounting for the flexibility of both the molecule and the protein. These simulations can provide insights into the stability of the binding pose, the dynamic interactions between the ligand and surrounding amino acid residues, and potential conformational changes in the receptor upon ligand binding.

While specific detailed interaction profiles (listing every interacting residue) from docking and dynamics studies specifically for this compound were not extensively detailed in the search results, studies on other TRPV1 modulators using these techniques illustrate the type of information obtained. For example, molecular docking studies on other TRPV1 ligands have identified key interactions with residues such as Tyr511, Thr550, Arg557, Gln700, and others within the vanilloid binding pocket. These studies highlight the importance of hydrogen bonding, hydrophobic interactions, and van der Waals forces in ligand binding to TRPV1. Molecular modeling and docking studies have been performed for TRPV1 antagonists, including this compound, to understand these interactions.

Emerging Applications and Translational Potential of As1928370 in Research

AS1928370 as a Chemical Probe for Biological Discoveries.

Chemical probes are essential tools in chemical biology, enabling the investigation of biological processes and the elucidation of protein function in cells and diseases. pitt.educhemicalprobes.orgelifesciences.org They are typically potent, cell-active, and well-characterized small molecules that can modulate protein function. chemicalprobes.org this compound, as a selective TRPV1 antagonist, serves as a chemical probe to study the role of TRPV1 in various biological contexts. researchgate.net By specifically inhibiting TRPV1 activity, researchers can gain insights into the downstream effects and pathways mediated by this channel. researchgate.netrsc.org The use of well-validated chemical probes like this compound is crucial for generating reproducible results and accelerating research. chemicalprobes.org The design and synthesis of such probes, followed by rigorous biological evaluation, are key steps in their development for biological discovery. elifesciences.orgresearchgate.net

Development of this compound-Based Tools for Mechanistic Investigations.

The development of tools based on this compound can facilitate detailed mechanistic investigations into TRPV1 function and its involvement in physiological and pathological processes. This compound binds to the resiniferatoxin-binding site on TRPV1, inhibiting capsaicin-mediated inward currents. researchgate.net Studies have shown its inhibitory effect on capsaicin-induced Ca²⁺ flux in cells expressing human and rat TRPV1. researchgate.net However, its effect on proton-induced Ca²⁺ flux was found to be very small, and it showed no significant inhibition of other related transient receptor potential channels like TRPV4, TRPA1, and TRPM8 at concentrations up to 10 μM. researchgate.net This selectivity profile makes this compound a valuable tool for dissecting the specific contributions of TRPV1 in complex biological systems. researchgate.net Further development could involve creating modified versions of this compound, such as labeled probes for imaging or affinity-based tools for pull-down assays, to further explore TRPV1 localization, interactions, and conformational changes upon binding.

Potential of this compound in Advancing Specific Research Fields (e.g., neurobiology, immunology, oncology).

This compound's activity as a TRPV1 antagonist suggests potential applications in research fields where TRPV1 plays a significant role, including neurobiology, immunology, and oncology.

Neurobiology: TRPV1 is predominantly expressed in nociceptive neurons and is involved in pain transmission. researchgate.netrsc.orgnih.gov Research using this compound can help elucidate the specific mechanisms by which TRPV1 contributes to different types of pain, such as neuropathic pain. researchgate.netnih.gov Studies have shown that intrathecal administration of this compound can attenuate mechanical allodynia in animal models of neuropathic pain, highlighting its potential as a research tool in this area. nih.gov Understanding the role of TRPV1 in sensory neuron function and plasticity is a key area of neurobiological research where this compound can be applied. nih.govnih.gov

Immunology: While primarily known for its role in pain, TRPV1 has also been implicated in immune responses and neuroinflammation. rsc.orgfrontiersin.org Research exploring the interplay between the nervous system and the immune system, particularly in the context of inflammation and disease, could utilize this compound to investigate the contribution of TRPV1-expressing neurons to immune cell activation, mediator release, and inflammatory signaling. nih.govfrontiersin.orgunibas.ch

Oncology: Emerging research explores the complex interactions between the nervous system, immune system, and cancer progression. nih.govfrontiersin.orgunibas.ch The role of neuronal innervation in the tumor microenvironment and its influence on anti-tumor immunity is an active area of investigation. frontiersin.orgunibas.ch Given the expression of TRPV1 in sensory neurons that can innervate tumors, this compound could potentially be used as a research tool to study how neuronal TRPV1 activity influences tumor growth, immune cell infiltration, and the efficacy of cancer therapies in research models. frontiersin.orgunibas.ch

Innovations in Delivery Systems for this compound in Research Models.

Effective delivery of this compound to target tissues and cells is crucial for its application in research models. Innovations in delivery systems can enhance the compound's bioavailability, improve targeting specificity, and enable controlled release, thereby optimizing experimental outcomes. While the provided search results discuss general concepts of delivery systems and mathematical models for drug release from monolithic systems, specific innovations for this compound in research models are not detailed. researchgate.netahrq.govresearchgate.netnih.govjst.go.jp However, general approaches in drug delivery research, such as the use of vesicular systems like liposomes and niosomes, or the development of targeted delivery methods, could potentially be adapted for this compound to facilitate studies in various research models, including in vivo studies. jst.go.jp The goal of such systems in research is to ensure that a therapeutically effective amount of the compound reaches the site of action in a controlled manner, which is essential for accurate mechanistic investigations and the study of its potential in specific research fields. jst.go.jp

Challenges, Limitations, and Future Trajectories for As1928370 Research

Methodological Hurdles in AS1928370 Investigation.

Investigating compounds like this compound, which target ion channels, inherently involves specific methodological considerations. A significant hurdle encountered with many TRPV1 antagonists, as a class, has been the difficulty in their transition to clinical use, often linked to side effects such as hyperthermia and altered heat sensation d-nb.infonih.govresearchgate.net. Although this compound has been noted for not inducing hyperthermia at certain doses, distinguishing the compound's analgesic efficacy from potential on-target or off-target effects remains a critical methodological challenge in study design and interpretation researchgate.netrsc.org.

Furthermore, effectively demonstrating the analgesic potential of TRPV1 antagonists in clinical settings has been challenging, partly due to the hyperthermic activity observed with earlier compounds, which complicated the evaluation of sustained TRPV1 inhibition rsc.org. This underscores the necessity for refined methodologies in clinical research involving newer antagonists like this compound to accurately assess their therapeutic benefits while accounting for potential class-specific issues. The broader challenge of translating basic research findings on TRP channel inhibitors into effective clinical tools also highlights a significant translational hurdle relevant to this compound research nih.gov.

Bridging In Vitro and In Vivo Observations for this compound.

A key aspect of this compound research involves establishing a robust correlation between observations made in in vitro experiments and the compound's effects observed in vivo. In vitro studies have characterized this compound's interaction with TRPV1, showing it binds to the resiniferatoxin-binding site and inhibits capsaicin-mediated inward currents with a reported IC₅₀ value of 32.5 nM researchgate.net. Its inhibitory effect on proton-induced Ca²⁺ flux was found to be considerably smaller researchgate.net.

Data from in vitro studies:

In Vitro ParameterValueTarget/ConditionCitation
Inhibition of Capsaicin-mediated Current32.5 nMHuman and Rat TRPV1 researchgate.net
Inhibition of Proton-induced Ca²⁺ FluxVery SmallHuman and Rat TRPV1 (pH < 6.5) researchgate.net

In vivo, this compound has demonstrated efficacy in animal models of pain. It improved capsaicin-induced secondary hyperalgesia and mechanical allodynia in a rat model of spinal nerve ligation, with ED₅₀ values of 0.17 mg/kg (p.o.) and 0.26 mg/kg (p.o.), respectively researchgate.net. The compound also alleviated inflammatory pain in a complete Freund's adjuvant model at a dose of 10 mg/kg (p.o.) researchgate.net.

Data from in vivo studies (Rat Models):

In Vivo Model & EndpointED₅₀ (p.o.)Dose for Effect (p.o.)Citation
L5/L6 Spinal Nerve Ligation (Hyperalgesia)0.17 mg/kg- researchgate.net
L5/L6 Spinal Nerve Ligation (Allodynia)0.26 mg/kg- researchgate.net
Complete Freund's Adjuvant (Inflammatory Pain)-10 mg/kg researchgate.net

Bridging these in vitro and in vivo observations involves understanding how the compound's molecular interactions with TRPV1 in vitro translate into functional analgesic effects in complex biological systems. The concept of In Vitro/In Vivo Correlation (IVIVC) is crucial in this context, aiming to establish predictive mathematical models between in vitro properties and in vivo responses umh.esroyed.in. For this compound, this involves correlating its observed TRPV1 antagonism and modality selectivity in vitro with its efficacy in different pain models in vivo. The differential in vitro effect on capsaicin- versus proton-induced flux and its varied efficacy across pain models represent specific points requiring careful correlation and further investigation to fully bridge the in vitro and in vivo findings researchgate.net.

Unexplored Avenues for this compound Mechanism Discovery.

While this compound is characterized as a TRPV1 antagonist, its full mechanistic profile in vivo, particularly in complex pain states, presents several unexplored avenues. The primary described mechanism involves blocking the TRPV1 channel researchgate.net. However, TRPV1 is a multimodal channel activated by various stimuli and influenced by sensitization processes in pathological conditions nih.govmdpi.com.

Unexplored areas for mechanistic discovery include:

Differential effects on TRPV1 populations: Investigating the compound's effects on TRPV1 channels in specific neuronal subtypes (e.g., distinct populations of C- and Aδ-fibers) or in non-neuronal cells where TRPV1 might be expressed could reveal additional layers of its mechanism d-nb.infonih.gov.

Interaction with other pain pathways: Although initial studies suggest specificity for TRPV1 over some other TRP channels researchgate.net, exploring potential interactions or downstream effects on other ion channels, receptors, or signaling pathways involved in pain processing could uncover a more comprehensive mechanistic picture.

Precise in vivo signaling cascades: Delving deeper into the specific intracellular and intercellular signaling events that occur in vivo following TRPV1 blockade by this compound in different pain models is crucial. This could involve studying its impact on the release of pronociceptive mediators or its influence on neuroimmune interactions kcl.ac.uk.

Modality-specific antagonism: Further research into the implications of this compound's differential inhibition of capsaicin- versus proton-induced TRPV1 activation in vitro is warranted to understand how this modality selectivity translates to its in vivo effects and potential therapeutic advantages researchgate.net.

Understanding these unexplored avenues is essential for a complete picture of how this compound exerts its analgesic effects and to fully leverage its potential.

Strategic Directions for Future Academic Research on this compound.

Future academic research on this compound should strategically focus on leveraging its identified properties while addressing the broader challenges in TRP channel-targeted pain therapy. Key strategic directions include:

Capitalizing on the favorable hyperthermia profile: Given that this compound appears to avoid the hyperthermia seen with many other TRPV1 antagonists, future research should further characterize the basis of this improved profile and explore if this modality selectivity can be optimized for therapeutic benefit researchgate.netrsc.orgrsc.org.

Comprehensive in vivo mechanistic studies: Moving beyond simply demonstrating efficacy, future studies should employ advanced techniques to fully elucidate the in vivo mechanisms of this compound in relevant pain models, focusing on the cellular and molecular events downstream of TRPV1 blockade in native tissues nih.gov.

Exploring therapeutic potential in specific pain subtypes: While preclinical efficacy in neuropathic and inflammatory pain models has been shown researchgate.net, investigating the potential of this compound in other specific pain conditions where TRPV1 is implicated could broaden its potential therapeutic application.

Investigating combination therapies: Exploring the potential for this compound to be used in combination with other analgesic agents targeting different pain pathways could offer synergistic effects and potentially reduce the required dose, thereby minimizing potential side effects mdpi.com.

Translational research: Focused efforts are needed to bridge the gap between preclinical findings and potential clinical application, including rigorous study designs that address the methodological hurdles encountered with previous TRPV1 antagonists rsc.orgnih.gov. This involves careful consideration of appropriate pain indications and patient stratification.

These strategic directions aim to build upon the existing understanding of this compound, address current limitations, and explore its full potential as a therapeutic agent by delving deeper into its specific pharmacological profile and clinical applicability.

Q & A

Basic: How should researchers formulate precise research questions for studying AS1928370's biochemical mechanisms?

Methodological Answer:
Begin by aligning your research question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

  • "How does this compound modulate [specific pathway/receptor] in [cell type/organism] under [experimental conditions]?"
    Avoid overly broad questions (e.g., "What does this compound do?"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses . Pilot studies or preliminary literature reviews can refine scope and feasibility .

Basic: What experimental design principles are critical for validating this compound's in vitro activity?

Methodological Answer:

  • Control Groups: Include positive/negative controls to isolate this compound-specific effects.
  • Replication: Triplicate assays minimize variability; report mean ± SD .
  • Dose-Response Curves: Test at least 5 concentrations (e.g., 1 nM–100 µM) to establish EC50/IC50.
  • Blinding: Use double-blinded protocols for subjective endpoints (e.g., phenotypic scoring) .
    Document protocols in line with journal guidelines (e.g., Beilstein Journal’s experimental reproducibility standards) .

Basic: How to conduct a systematic literature review on this compound's prior findings?

Methodological Answer:

  • Search Strategy: Use Boolean operators (e.g., "this compound" AND ("kinase inhibitor" OR "metabolic pathway")) in PubMed/Scopus .
  • Screening: Apply PRISMA flow diagrams to track inclusion/exclusion criteria .
  • Data Extraction: Tabulate key parameters (e.g., assay type, sample size, statistical methods) for cross-study comparison .
  • Contradictions: Note discrepancies in reported efficacy (e.g., IC50 variations) for later analysis .

Advanced: How to resolve contradictions in this compound's reported efficacy across studies?

Methodological Answer:

  • Identify Principal Contradictions: Determine if disparities stem from methodological differences (e.g., cell lines, assay protocols) or statistical noise .
  • Meta-Analysis: Pool data from ≥3 studies using random-effects models to quantify heterogeneity (I² statistic) .
  • Experimental Validation: Replicate conflicting experiments under standardized conditions, controlling variables like pH, temperature, and solvent .
  • Mechanistic Probes: Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .

Advanced: What strategies optimize this compound's structure-activity relationship (SAR) analysis?

Methodological Answer:

  • Fragment-Based Design: Test core scaffold derivatives with systematic substitutions (e.g., -OH, -CH3) to map pharmacophores .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses; validate with mutagenesis .
  • Data Integration: Combine SAR data with pharmacokinetic properties (e.g., LogP, solubility) using multivariate regression .
  • Iterative Refinement: Prioritize analogs with >10-fold potency improvement and <20% cytotoxicity in secondary screens .

Advanced: How to address ethical and methodological challenges in this compound's in vivo studies?

Methodological Answer:

  • Ethical Compliance: Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize sample sizes .
  • Dose Optimization: Conduct MTD (maximum tolerated dose) studies with staggered dosing (e.g., 10 mg/kg → 100 mg/kg) .
  • Endpoint Selection: Use biomarkers (e.g., plasma cytokine levels) for early efficacy signals, reducing reliance on terminal procedures .
  • Data Transparency: Publish negative results to avoid publication bias .

Advanced: What interdisciplinary approaches enhance this compound's translational potential?

Methodological Answer:

  • Collaborative Frameworks: Partner with computational biologists for multi-omics integration (e.g., transcriptomics + proteomics) .
  • Clinical Correlation: Compare preclinical data with patient-derived models (e.g., organoids) to validate relevance .
  • Tool Development: Create open-access datasets (e.g., ChEMBL entries) for community validation .
  • Funding Alignment: Tailor grant proposals to agencies prioritizing translational gaps (e.g., NIH’s TRND program) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS1928370
Reactant of Route 2
Reactant of Route 2
AS1928370

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.